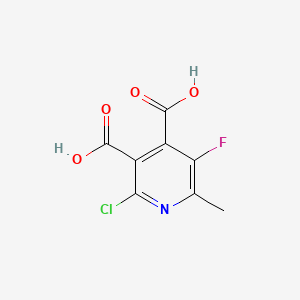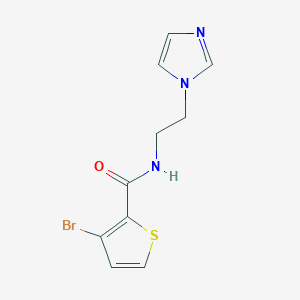
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but lacks the fluorine atom.
2-Fluoro-3-pyridinecarboxylic acid: Contains a fluorine atom but differs in the position of the carboxylic acid group.
Uniqueness
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly alter its chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5ClFNO4 |
|---|---|
Peso molecular |
233.58 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H5ClFNO4/c1-2-5(10)3(7(12)13)4(8(14)15)6(9)11-2/h1H3,(H,12,13)(H,14,15) |
Clave InChI |
ILBXAUBSHNJKJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)




![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)








